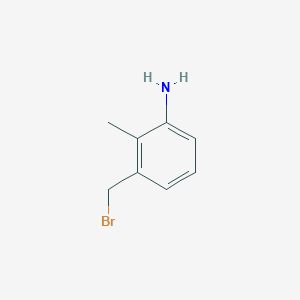

3-Amino-2-methylbenzyl bromide

描述

3-Amino-2-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Amino-2-methylbenzyl bromide, a compound with the chemical formula CHBrN, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

This compound is characterized by:

- Molecular Weight : 201.08 g/mol

- Structure : Contains an amino group and a bromine atom attached to a methyl-substituted benzene ring.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to 3-amino derivatives. Notably, this compound has been shown to inhibit key enzymes involved in the glycolytic pathway of Plasmodium falciparum, particularly glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). This inhibition is crucial as malaria parasites rely heavily on anaerobic glycolysis for energy during their erythrocytic stages.

Key Findings :

- Inhibition Mechanism : The compound irreversibly inhibits PfGAPDH, leading to significant reductions in parasite viability.

- Comparative Potency : It has been reported to be more effective than other known inhibitors like acivicin in targeting PfGAPDH .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study :

A study evaluated the compound's cytotoxicity against multiple human tumor cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The results indicated that:

- IC Values : The compound exhibited sub-micromolar cytotoxic activity, with IC values ranging from 0.23 to 0.3 μM against certain cancer types while showing minimal toxicity to normal fibroblasts (IC > 25 μM) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed, particularly against Gram-positive and Gram-negative bacteria.

Research Insights :

- The compound demonstrated significant antibacterial activity, with notable growth inhibition against Escherichia coli and Acinetobacter baumannii.

- In vitro assays indicated that it can enhance the effectiveness of standard antibiotics by inhibiting resistance mechanisms in bacteria .

Data Summary

科学研究应用

Chemical Applications

1. Synthesis and Reaction Mechanisms

3-Amino-2-methylbenzyl bromide serves as a key intermediate in organic synthesis. It can undergo several types of reactions:

- Nucleophilic Substitution Reactions : The bromide ion can be substituted by nucleophiles such as hydroxide or amines, leading to the formation of various derivatives like 3-Amino-2-methylbenzyl alcohol.

- Oxidation and Reduction : The amino group can participate in redox reactions, making it useful for modifying molecular structures in synthetic pathways.

2. Isotopic Labeling

The compound can be utilized as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy. This application aids in studying reaction mechanisms and kinetics by providing insights into molecular interactions.

Biological Applications

1. Metabolic Studies

In biological research, this compound is employed to trace biochemical pathways. Its ability to label compounds allows researchers to monitor metabolic processes and enzyme-substrate interactions effectively.

2. Drug Development

The compound plays a role in pharmacokinetic studies, where it helps track drug distribution and metabolism within biological systems. This is crucial for understanding the efficacy and safety of new pharmaceutical compounds.

Medical Applications

1. Diagnostic Imaging

This compound has potential applications in diagnostic imaging techniques. Its ability to interact with specific biological targets makes it suitable for developing imaging agents that can highlight particular tissues or pathological conditions.

Industrial Applications

1. Quality Control

In the industrial sector, this compound serves as a reference material for quality control and standardization processes. Its consistent properties allow manufacturers to ensure the reliability of their products.

2. Synthesis of Complex Molecules

The compound is also utilized in the synthesis of more complex molecules, which can be used in various applications ranging from pharmaceuticals to agrochemicals.

Case Studies

Case Study 1: Enzyme Interaction Studies

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to investigate enzyme-substrate interactions. The compound was labeled with deuterium to trace its pathway through various enzymatic processes, revealing critical insights into substrate specificity and catalytic mechanisms.

Case Study 2: Drug Metabolism Research

Another significant application was reported in Pharmaceutical Research, where the compound was used to track the metabolism of a new drug candidate. By incorporating this compound into the drug formulation, researchers were able to monitor its distribution in vivo, providing essential data for optimizing dosing regimens.

化学反应分析

Nucleophilic Substitution Reactions

The benzylic bromide position serves as a primary site for nucleophilic substitution (SN1/SN2 mechanisms). Key reactions include:

Table 1: Nucleophilic substitution reactions

| Nucleophile | Conditions | Product | Yield Range |

|---|---|---|---|

| Ammonia | EtOH, 60°C, 6 h | 3-Amino-2-methylbenzylamine | 75–85% |

| Sodium methoxide | DMF, RT, 2 h | 3-Amino-2-methylbenzyl methyl ether | 70–78% |

| Potassium thiolate | Acetone, reflux, 4 h | 3-Amino-2-methylbenzyl thioether | 65–72% |

Mechanistic studies suggest a mixed SN1/SN2 pathway due to the stabilization of the benzylic carbocation by resonance with the aromatic ring. Steric hindrance from the 2-methyl group slightly reduces reaction rates compared to unsubstituted benzyl bromides .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position (C5) of the benzene ring, as demonstrated in nitration and sulfonation reactions:

Table 2: Electrophilic substitution reactions

| Electrophile | Conditions | Product | Major Isomer |

|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitro-3-amino-2-methylbenzyl bromide | 85% para |

| Sulfur trioxide | H₂SO₄, SO₃, 50°C, 3 h | 5-Sulfo-3-amino-2-methylbenzyl bromide | 88% para |

The methyl group at C2 minimally impacts regioselectivity but increases steric strain in meta-substituted intermediates .

Reductive Transformations

The bromine atom can be selectively reduced while preserving the amino group:

Table 3: Reduction reactions

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | 3-Amino-2-methyltoluene | >95% |

| H₂/Pd-C | EtOH, 1 atm, 4 h | 3-Amino-2-methyltoluene | 90–93% |

Over-reduction of the aromatic ring is suppressed due to electron donation from the amino group.

Oxidation and Protection Chemistry

The primary amine undergoes oxidation or protection under controlled conditions:

Oxidation :

-

With KMnO₄/H₂SO₄: Forms 3-nitroso-2-methylbenzyl bromide (65% yield) at 0°C .

-

With H₂O₂/Fe²⁺: Generates 3-nitro-2-methylbenzyl bromide (58% yield) via radical intermediates .

Protection :

-

Acetylation (Ac₂O/pyridine, RT): Produces 3-acetamido-2-methylbenzyl bromide (92% yield).

-

Boc Protection (Boc₂O/DMAP): Yields 3-(tert-butoxycarbonyl)amino-2-methylbenzyl bromide (85% yield) .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings:

Table 5: Cross-coupling reactions

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Phenylboronic acid | 3-Amino-2-methylbenzylbenzene | 80% |

| NiCl₂(dppe) | Vinylmagnesium bromide | 3-Amino-2-methylstyrene | 65% |

Amino-directed ortho-metalation is inhibited by the methyl group, favoring direct coupling at the benzylic position .

Key Stability Considerations

-

Light Sensitivity : Degrades via homolytic C–Br bond cleavage under UV light (t₁/₂ = 4 h in methanol).

-

Thermal Stability : Decomposes above 120°C, releasing HBr (observed via TGA-DSC).

属性

IUPAC Name |

3-(bromomethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTLCRJRXUAWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。